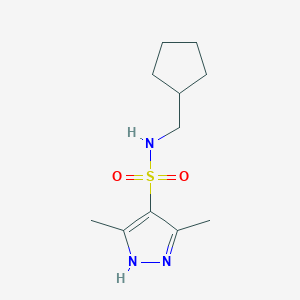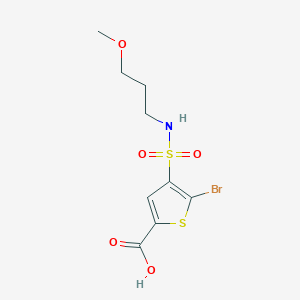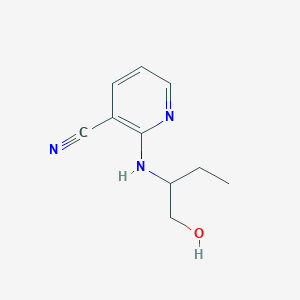
3-(4-fluorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide, also known as FSCPX, is a chemical compound that has gained significant attention in scientific research due to its potential application in studying the role of adenosine receptors in the brain. Adenosine receptors are a type of G protein-coupled receptor that bind to the neurotransmitter adenosine, which plays a crucial role in regulating various physiological functions in the body, including sleep, inflammation, and pain perception. FSCPX is a selective antagonist of the adenosine A1 receptor subtype, which makes it a useful tool in studying the function of this receptor in various physiological and pathological conditions.
Wirkmechanismus
3-(4-fluorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide acts as a selective antagonist of the adenosine A1 receptor subtype, which means it binds to the receptor and blocks its activation by adenosine. Adenosine A1 receptors are widely expressed in the brain and play a crucial role in regulating various physiological functions, including sleep, pain perception, and inflammation. By blocking the activation of adenosine A1 receptors, 3-(4-fluorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide can help researchers better understand the function of these receptors in various physiological and pathological conditions.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide has been shown to have several biochemical and physiological effects in various experimental models. For example, 3-(4-fluorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide has been shown to increase wakefulness and reduce slow-wave sleep in rats, suggesting that adenosine A1 receptors play a crucial role in regulating sleep. 3-(4-fluorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide has also been shown to reduce pain perception in mice, suggesting that adenosine A1 receptors may play a role in regulating pain. Additionally, 3-(4-fluorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide has been shown to reduce inflammation in various experimental models, suggesting that adenosine A1 receptors may play a role in regulating the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
The selective antagonism of adenosine A1 receptors by 3-(4-fluorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide makes it a useful tool for studying the function of these receptors in various physiological and pathological conditions. However, there are some limitations to the use of 3-(4-fluorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide in lab experiments. For example, 3-(4-fluorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide has a relatively short half-life in vivo, which means it may need to be administered repeatedly to maintain its effects. Additionally, 3-(4-fluorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide may have off-target effects on other adenosine receptor subtypes, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-(4-fluorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide and its role in regulating adenosine A1 receptors. For example, future studies could investigate the effects of 3-(4-fluorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide on adenosine A1 receptor signaling in different cell types and tissues. Additionally, future studies could investigate the potential therapeutic applications of 3-(4-fluorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide in various pathological conditions, such as neurodegenerative diseases, chronic pain, and inflammation. Finally, future studies could investigate the development of new compounds that selectively target adenosine A1 receptors with improved pharmacokinetic properties and reduced off-target effects.
Synthesemethoden
The synthesis of 3-(4-fluorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide involves several steps, starting with the reaction of 4-fluorophenylthiol with 4-bromobutanoyl chloride to form the intermediate 3-(4-fluorophenyl)thio-N-(4-bromobutanoyl)propanamide. This intermediate is then reacted with 4-hydroxycyclohexylamine to form the final product, 3-(4-fluorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide. The synthesis of 3-(4-fluorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide has been described in detail in several scientific publications, and the compound is commercially available from various chemical suppliers.
Wissenschaftliche Forschungsanwendungen
3-(4-fluorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide has been widely used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological conditions. For example, 3-(4-fluorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide has been used to investigate the role of adenosine A1 receptors in regulating sleep, pain perception, and inflammation. 3-(4-fluorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide has also been used to study the function of adenosine A1 receptors in the brain, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2S/c16-11-1-7-14(8-2-11)20-10-9-15(19)17-12-3-5-13(18)6-4-12/h1-2,7-8,12-13,18H,3-6,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIYMZBSVJXMEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CCSC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-methylamino]butanoic acid](/img/structure/B7541302.png)
![1-[3-(2,2,2-Trifluoroethoxy)propanoylamino]cycloheptane-1-carboxylic acid](/img/structure/B7541308.png)
![4-[(1-Methylpyrazol-4-yl)sulfonylamino]butanoic acid](/img/structure/B7541318.png)


![5-[(5-Fluoro-2-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7541342.png)
![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]benzoic acid](/img/structure/B7541350.png)



![N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide](/img/structure/B7541366.png)

![3-Fluoro-4-[[(1-methylpiperidin-4-yl)amino]methyl]benzonitrile](/img/structure/B7541399.png)
